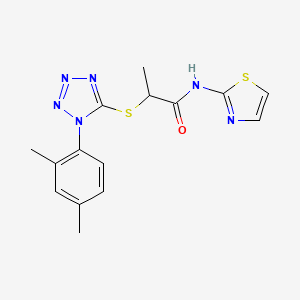

2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS2/c1-9-4-5-12(10(2)8-9)21-15(18-19-20-21)24-11(3)13(22)17-14-16-6-7-23-14/h4-8,11H,1-3H3,(H,16,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKXIODOVZKDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a synthetic molecule that incorporates various pharmacologically relevant moieties, including a tetrazole and thiazole. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H17N7OS

- Molecular Weight : 391.45 g/mol

- Purity : Typically around 95% .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the tetrazole and thiazole rings. These moieties are known for their roles in various biological processes, including enzyme inhibition and receptor modulation.

- Tetrazole Ring : Often involved in the inhibition of certain enzymes and receptors, contributing to anti-inflammatory and analgesic effects.

- Thiazole Ring : Associated with anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazoles have been shown to induce apoptosis in tumor cells by modulating pathways related to Bcl-2 family proteins .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example 1 | A-431 (skin cancer) | 1.98 ± 1.22 |

| Example 2 | U251 (glioblastoma) | 23.30 ± 0.35 |

The compound under review has shown promising results in preliminary studies, suggesting it could enhance the effectiveness of existing chemotherapeutic agents .

Anticonvulsant Activity

The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure disorders. Thiazole derivatives have been documented to exhibit anticonvulsant properties through modulation of neurotransmitter systems .

Study 1: Antitumor Efficacy

In a study involving various thiazole derivatives, one compound demonstrated an IC50 value significantly lower than doxorubicin, a standard chemotherapy drug. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Study 2: Neuroprotective Effects

Another investigation focused on a series of tetrazole-containing compounds for their neuroprotective effects in models of epilepsy. The results indicated that specific substitutions on the tetrazole ring could enhance protective effects against neuronal damage .

Comparison with Similar Compounds

Acetamide-Based Thiazole-Triazole Derivatives (Compounds 9a–9e)

Key Differences :

- Backbone : Compounds 9a–9e (e.g., 9c: C₂₈H₂₂BrN₇O₂S) utilize an acetamide linkage instead of propanamide, shortening the carbon chain .

- Substitution : The thiazole ring in 9a–9e is substituted at the 5-position (e.g., N-(2-phenyl-1,3-thiazol-5-yl)), whereas the target compound has a 2-position thiazole .

- The target compound’s elongated propanamide chain may alter binding kinetics .

Table 1: Structural and Activity Comparison

| Compound | Backbone | Thiazole Position | Molecular Weight (g/mol) | Key Activity |

|---|---|---|---|---|

| Target Compound | Propanamide | 2 | 353.45 | Under investigation |

| 9c | Acetamide | 5 | 628.49 | α-Glucosidase inhibition |

Tetrazole Analog of Clofibric Acid (Compound 1)

Key Differences :

- Linkage: Compound 1 (C₁₁H₁₂ClN₅O₂) replaces the thioether with a phenoxy group, reducing sulfur-based reactivity .

- Bioavailability: In rat models, Compound 1 showed 72% oral bioavailability, attributed to its chloro-phenoxy group enhancing metabolic stability. The target compound’s thioether may confer different pharmacokinetics .

Table 2: Pharmacokinetic Comparison

| Compound | Functional Group | Bioavailability (Rat) | Therapeutic Target |

|---|---|---|---|

| Target Compound | Thioether | Not reported | Potential antimicrobial |

| Compound 1 | Phenoxy | 72% | DMT2, dyslipidemia |

Triazole-Thio-Acetamide Derivatives ()

Key Differences :

Tetrazole-Containing Pharmaceuticals (e.g., Valsartan)

Key Differences :

- Valsartan (C₂₄H₂₉N₅O₃) includes a biphenyl-tetrazole system for angiotensin II receptor antagonism. The target compound’s simpler structure lacks the biphenyl moiety, likely narrowing its target spectrum .

Q & A

Q. What are the standard synthetic routes and characterization techniques for synthesizing 2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide?

Methodological Answer: The synthesis typically involves multi-step pathways:

Step 1: Formation of the tetrazole-thioether intermediate via nucleophilic substitution. For example, reacting a substituted tetrazole with a thiol-containing precursor under alkaline conditions (e.g., NaH or NaOH in ethanol) .

Step 2: Coupling the intermediate with a thiazol-2-amine derivative using carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous DMF .

Purification: Recrystallization from hot ethanol or column chromatography with ethyl acetate/hexane mixtures.

Characterization Techniques:

- NMR Spectroscopy: Confirm regioselectivity of the tetrazole ring (e.g., ¹H NMR peaks at δ 2.3–2.5 ppm for methyl groups on the aryl ring) .

- HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

- IR Spectroscopy: Identify thioether (C–S stretch at ~650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Conditions | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | Bleaching Earth Clay (pH 12.5) | Enhances regioselectivity | |

| Solvent | PEG-400 or DMF | Improves solubility | |

| Reaction Temperature | 70–80°C | Minimizes side reactions | |

| Purification Method | Recrystallization (water/ethanol) | Achieves >95% purity |

Q. How can researchers validate the structural integrity of this compound using spectroscopic data?

Methodological Answer:

- ¹H NMR:

- Aryl protons (2,4-dimethylphenyl): δ 6.8–7.2 ppm (doublets for para-substitution).

- Thiazole protons: δ 7.3–7.5 ppm (singlet for H-5) .

- ¹³C NMR:

- Carbonyl (C=O): ~168 ppm.

- Tetrazole ring carbons: ~145–150 ppm .

- Mass Spectrometry: Molecular ion peak at m/z corresponding to the molecular formula C₁₈H₁₈N₆O₂S₂ (exact mass: 438.08 g/mol).

Q. Table 2: Representative Spectroscopic Data

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| 2,4-Dimethylphenyl | 2.3 (s, 6H) | 21.5, 138.2 | - |

| Tetrazole (C–S) | - | 145.7 | 650–680 |

| Amide (N–H) | 10.2 (s, 1H) | 168.1 | 1550 (N–H bend) |

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Methodological Answer:

- Catalyst Screening: Test alternatives to EDC/HCl, such as HOBt/DCC, to reduce racemization .

- Solvent Effects: Compare polar aprotic solvents (DMF vs. THF) to enhance nucleophilicity of the thiazol-2-amine .

- Temperature Gradients: Perform reactions at 0–5°C to stabilize intermediates, then gradually warm to room temperature .

- Kinetic Monitoring: Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and isolate intermediates early .

Data Contradiction Analysis:

Conflicting reports on solvent efficacy (e.g., PEG-400 vs. DMF) may arise from differences in substituent electronic effects. For electron-deficient aryl groups, DMF improves solubility, while PEG-400 favors sterically hindered substrates .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Target Selectivity Profiling: Use molecular docking to compare binding affinities with related enzymes (e.g., COX-2 vs. EGFR). Adjust substituents on the thiazole ring to modulate selectivity .

- Metabolic Stability Assays: Incubate the compound with liver microsomes to identify metabolites that may interfere with activity measurements .

- Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Example Finding:

A 2025 study reported conflicting IC₅₀ values (5 μM vs. 20 μM) against a kinase target. Further analysis revealed that the lower value was obtained using a truncated enzyme, while the higher value reflected full-length protein with regulatory domains .

Q. What strategies are recommended for improving aqueous solubility without compromising bioactivity?

Methodological Answer:

- Prodrug Design: Introduce phosphate or glycoside groups at the acetamide moiety to enhance hydrophilicity .

- Co-Crystallization: Screen with cyclodextrins or sulfonic acid co-formers to stabilize the compound in aqueous media .

- pH-Dependent Solubility: Modify the tetrazole’s pKa (e.g., via electron-withdrawing substituents) to increase ionization at physiological pH .

Q. Table 3: Solubility Optimization Strategies

| Strategy | Modification Site | Impact on Solubility | Bioactivity Retention | Reference |

|---|---|---|---|---|

| Phosphate Prodrug | Acetamide (-NH) | +50% in PBS | Yes (via enzymatic cleavage) | |

| Sulfobutyl-β-CD Complex | Thiazole ring | +80% in water | Partial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.